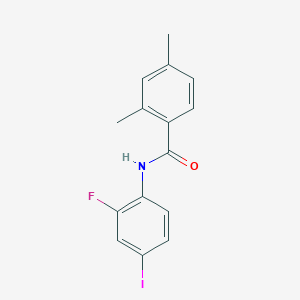
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide, commonly known as FIB, is a chemical compound that has been extensively studied for its potential use in scientific research. FIB is a small molecule that has been shown to have a variety of biological effects, making it a valuable tool for investigating various biochemical and physiological processes.
作用機序
FIB has been shown to bind to a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By binding to BRD4, FIB can disrupt the interaction between BRD4 and other proteins, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
FIB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. FIB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of FIB is its small size, which allows it to easily penetrate cells and tissues. FIB is also relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of FIB is its specificity for BRD4, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research involving FIB. One area of interest is the development of FIB analogs with improved potency and selectivity for BRD4. Another area of interest is the use of FIB as a tool for investigating the role of BRD4 in various disease states, including cancer and inflammatory diseases. Additionally, FIB may have potential as a therapeutic agent for the treatment of these diseases. Further research is needed to fully understand the potential applications of FIB in scientific research and medicine.
合成法
The synthesis of FIB involves several steps, including the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoro-4-iodoaniline in the presence of a base to form FIB. The final product is purified using column chromatography to obtain a pure sample.
科学的研究の応用
FIB has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging biological systems, and as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
製品名 |
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide |
|---|---|
分子式 |
C15H13FINO |
分子量 |
369.17 g/mol |
IUPAC名 |
N-(2-fluoro-4-iodophenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C15H13FINO/c1-9-3-5-12(10(2)7-9)15(19)18-14-6-4-11(17)8-13(14)16/h3-8H,1-2H3,(H,18,19) |
InChIキー |
KAMAZVYAYJDIBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)F)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)



![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)